3-(Pyrrol-1-Yl)Thiophene-2-Methanol
Overview
Description
3-(Pyrrol-1-Yl)Thiophene-2-Methanol is a heterocyclic compound that combines the structural features of pyrrole and thiophene rings with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrol-1-Yl)Thiophene-2-Methanol typically involves the following steps:
Formation of Pyrrole Ring: Pyrrole can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Formation of Thiophene Ring: Thiophene can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling of Pyrrole and Thiophene Rings: The coupling of pyrrole and thiophene rings can be achieved through cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyrrole with a halogenated thiophene.
Introduction of Methanol Group: The methanol group can be introduced through the reduction of a corresponding aldehyde or ketone derivative of the coupled pyrrole-thiophene compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrol-1-Yl)Thiophene-2-Methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to form corresponding alcohol or alkane derivatives.
Substitution: The pyrrole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Alcohol or alkane derivatives.
Substitution: Various substituted pyrrole-thiophene derivatives.
Scientific Research Applications
3-(Pyrrol-1-Yl)Thiophene-2-Methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-(Pyrrol-1-Yl)Thiophene-2-Methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes . The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Thiophene-2-Carboxylic Acid: A similar compound with a carboxylic acid group instead of a methanol group.
2-(2,5-Dibromo-1H-Pyrrol-1-Yl)Thiophene-3-Carbonitrile: A brominated derivative with a nitrile group.
Uniqueness
3-(Pyrrol-1-Yl)Thiophene-2-Methanol is unique due to its combination of pyrrole and thiophene rings with a methanol group, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a wide range of chemical reactions and makes it suitable for various scientific and industrial applications.
Properties
IUPAC Name |
(3-pyrrol-1-ylthiophen-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSUHWYHSLZKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(SC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321645 | |
Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107073-27-8 | |
Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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